3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Overview
Description
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group.
Biochemical Analysis
Biochemical Properties
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming strong hydrogen bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the amino group in the compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds with specific amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s activity and function can be modulated by its localization within different subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Amination: The aldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydroxylation: The resulting intermediate is further hydroxylated to introduce the hydroxyl group, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions[][4].
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates[][4].
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders[][4].
Industry:
Agrochemicals: Used in the synthesis of agrochemical compounds.
Materials Science: Incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation[][4].
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenylpropan-1-ol: Similar structure but lacks the amino group.
3-Amino-3-phenylpropan-1-ol: Similar structure but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both the trifluoromethyl group and the amino group in 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol makes it unique. This combination enhances its chemical reactivity and potential applications in various fields .
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITWXNLDCLFQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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